Product packaging for Ethyl 2-benzylpyrrolidine-2-carboxylate(Cat. No.:CAS No. 1803584-98-6)

Ethyl 2-benzylpyrrolidine-2-carboxylate

Cat. No.: B1379654
CAS No.: 1803584-98-6
M. Wt: 233.31 g/mol
InChI Key: RZZQCXQPOYGTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine-based compound with the molecular formula C14H19NO2 . This ester serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. Pyrrolidine derivatives, particularly those with benzyl substitutions, are of significant interest in the synthesis of pharmacologically active molecules and are recognized as privileged structures in drug discovery . Related structural analogs, such as N-benzyl pyrrolidine derivatives, have demonstrated notable biological activities in scientific studies, including serving as antioxidants and exhibiting antibacterial properties against various Gram-positive and Gram-negative bacterial strains . The compound features a pyrrolidine ring, a five-membered nitrogen heterocycle, which is a common motif in chiral ligands and organocatalysts. Researchers value this scaffold for developing new synthetic methodologies and probing biological mechanisms. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1379654 Ethyl 2-benzylpyrrolidine-2-carboxylate CAS No. 1803584-98-6

Properties

IUPAC Name

ethyl 2-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQCXQPOYGTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

  • Starting materials: Chiral or racemic pyrrolidine derivatives or proline derivatives.
  • Key transformations: Catalytic hydrogenation, alkylation, esterification, and selective protection/deprotection steps.
  • Catalysts and reagents: Chiral catalysts for stereoselective hydrogenation, alkylating agents such as benzyl halides, and bases for esterification.

Catalytic Hydrogenation and Alkylation

One of the core steps involves catalytic hydrogenation of a double bond in a precursor compound (often a pyrrole or dihydropyrrole derivative) to yield the pyrrolidine ring with the benzyl substituent introduced via alkylation.

  • Catalysts used include palladium on carbon, platinum oxide, or chiral catalysts that favor cis-isomer formation.
  • Alkylation is performed using benzyl bromide or benzyl chloride in the presence of strong bases like sodium hydride or n-butyllithium.
  • Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol may be used to enhance alkylation efficiency.
  • Alkylation of the carboxylate group is typically done after protecting group removal to avoid racemization.

Esterification and Hydrolysis

  • The carboxyl group is esterified with ethanol or ethyl chloroformate under basic or acidic conditions.
  • Hydrolysis of ester intermediates can be performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
  • Activation of the carboxyl group via mixed anhydrides (e.g., ethyl chloroformate) can improve reaction efficiency and reduce impurities.

Use of Protecting Groups

  • Nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) or acetyl groups are employed to prevent side reactions during alkylation or hydrogenation.
  • Carboxyl protecting groups can include methyl, ethyl, or tert-butyl esters.
  • Removal of protecting groups is achieved under mild conditions to preserve stereochemical integrity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation Pd/C or PtO2, H2, mild temperature 46-56 Produces cis isomer selectively when using chiral catalysts; avoids racemization
Alkylation (benzylation) Benzyl bromide, NaH or n-BuLi, phase transfer catalyst 40-60 Strong base required; phase transfer catalyst improves yield and selectivity
Esterification Ethanol, acid or base catalysis >50 Ethyl ester formation; use of ethyl chloroformate for activation improves efficiency
Hydrolysis (optional) LiOH, NaOH, or KOH in aqueous/organic solvent 50-70 Used for conversion of esters to acids or vice versa; mild conditions prevent side reactions
Protecting group removal Acidic or basic conditions (e.g., TFA for Boc) High Mild conditions preserve chiral centers

Research Findings and Comparative Analysis

  • A key patent (EP3015456A1) describes a preparation method for pyrrolidine-2-carboxylic acid derivatives, including Ethyl 2-benzylpyrrolidine-2-carboxylate, highlighting the use of catalytic hydrogenation to obtain cis isomers with high stereoselectivity and reduced racemization.
  • The patent emphasizes the advantage of using mild conditions and inexpensive raw materials to reduce production costs and improve scalability.
  • Comparative literature reports yields ranging from 27% to 56% for similar compounds depending on the synthetic route and reagents used.
  • The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) and borane reagents, though effective, is limited by toxicity and operational complexity, prompting the development of alternative catalytic hydrogenation methods.
  • Alkylation under phase transfer catalysis and strong base activation is critical for introducing the benzyl group without racemization.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Advantages Disadvantages/Challenges
Catalytic hydrogenation Pd/C, PtO2, chiral catalysts High stereoselectivity, cis isomer formation Requires control to avoid racemization
Alkylation Benzyl halides with NaH/n-BuLi + PTC Efficient benzyl introduction Strong bases needed, potential racemization
Esterification Ethanol + acid/base catalysis Straightforward ester formation Side reactions if conditions not optimized
Protecting group strategies Boc, acetyl groups Protects functional groups during synthesis Additional steps for protection/deprotection
Hydrolysis Alkali base hydrolysis Mild conditions, good yields Requires careful pH control

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-benzylpyrrolidine-2-carboxylate is primarily studied for its role as a precursor in the synthesis of bioactive compounds. Its structural features make it a valuable building block in the development of pharmaceuticals targeting neurological disorders.

NMDA Receptor Modulation

Research has indicated that derivatives of this compound may enhance the modulation of NMDA (N-Methyl-D-Aspartate) receptor activity, which is crucial in treating conditions like Alzheimer's disease and schizophrenia. A patent describes compounds that incorporate this compound as part of their structure, suggesting its utility in developing therapeutics for these conditions .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly in creating more complex molecules through various reactions such as alkylation and acylation.

Synthesis of Indole Derivatives

A study demonstrated the successful alkylation of ethyl indole-2-carboxylate using this compound, leading to high yields of desired products. This process showcases the compound's utility in synthesizing indole derivatives that are significant in medicinal chemistry .

Case Study: Synthesis of Bioactive Indoles

Reaction ConditionsAlkylating AgentProduct Yield (%)
KOH in Acetone (reflux)Benzyl bromide85
KOH in Acetone (room temp)Allyl bromide75
NaOEt in Ethanol (reflux)Amyl bromide60

This table summarizes the yields obtained from alkylation reactions involving this compound, demonstrating its effectiveness as an alkylating agent .

Mechanism of Action

The mechanism of action of ethyl 2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between ethyl 2-benzylpyrrolidine-2-carboxylate and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted CCS (Ų) [M+H]+ Functional Group Impact
This compound C₁₄H₁₉NO₂ 233.31 Benzyl, ethyl ester 156.6 Enhanced lipophilicity
Benzyl 2-hydroxypyrrolidine-1-carboxylate C₁₃H₁₅NO₃ 233.26 Benzyl, hydroxyl N/A Increased hydrogen bonding
Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate C₁₅H₁₈N₂O₂ 258.32 Benzyl, cyano, ethyl N/A Electron-withdrawing cyano group

Key Observations :

Substituent Effects: this compound’s ethyl ester group confers greater hydrophobicity compared to benzyl 2-hydroxypyrrolidine-1-carboxylate, which has a polar hydroxyl group. This difference likely affects solubility and bioavailability .

Collision Cross-Section (CCS) :

  • This compound’s CCS values (e.g., 156.6 Ų for [M+H]⁺) indicate a compact structure compared to larger drug-like molecules, suggesting utility in mass spectrometry-based analytical workflows .

Synthetic Pathways :

  • Unlike benzyl 2-hydroxypyrrolidine-1-carboxylate (synthesized via LiEt₃BH reduction of a ketone precursor ), this compound likely requires stereoselective alkylation or multi-step esterification protocols due to its geminal substituents.

Research Findings and Limitations

  • Gaps in Literature: No peer-reviewed studies or patents directly addressing this compound’s applications or biological activity were identified . Its analogs, however, are explored as intermediates in drug synthesis (e.g., protease inhibitors) .
  • Computational Predictions : The CCS data for this compound align with trends observed in pyrrolidine derivatives, where substituent bulk correlates with higher CCS values .

Biological Activity

Ethyl 2-benzylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with ethyl 2-pyrrolidinecarboxylate in the presence of suitable catalysts and conditions. This process allows for the introduction of the benzyl group, which significantly influences the biological activity of the resulting compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds with a benzyl substituent showed enhanced activity against a range of microorganisms, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus flavus

Table 1 summarizes the antimicrobial activity of this compound compared to other derivatives:

Compound NameAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound2018
Ethyl 1-benzylpyrrolidine-2-carboxylate1516
Ethyl 1-(4-chlorobenzyl)pyrrolidine-2-carboxylate2219

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against certain enzymes. For instance, it has been identified as a potent inhibitor of α-glucosidase and α-amylase, which are critical targets for managing diabetes. The compound's mechanism involves competitive inhibition, where it binds to the active site of these enzymes, preventing substrate access.

Structure-Activity Relationships (SAR)

The presence of the benzyl group in this compound is crucial for its biological activity. Studies have shown that modifications to this structure can lead to variations in potency and selectivity against different biological targets. For example, compounds with larger or more polar substituents on the benzene ring often exhibit reduced activity due to steric hindrance.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapies.
  • Case Study on Diabetes Management : A laboratory study assessed the impact of this compound on blood glucose levels in diabetic mice. The findings revealed that administration of the compound led to a notable decrease in postprandial blood glucose levels, suggesting its potential as an antidiabetic agent.

Q & A

Q. What strategies mitigate convergence issues in DFT geometry optimizations?

  • Methodology :
  • Basis Set Truncation : Switch from 6-311++G(d,p) to 6-31G(d) for strained pyrrolidine rings.
  • Initial Guess Adjustment : Use crystallographic coordinates (e.g., C20–C21–C22 angles from ) as starting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-benzylpyrrolidine-2-carboxylate
Reactant of Route 2
Ethyl 2-benzylpyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.